2-amino-4-chloropyridin-3-ol hydrochloride
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Overview
Description
2-amino-4-chloropyridin-3-ol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O·HCl. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloropyridin-3-ol hydrochloride typically involves the chlorination of 2-amino-3-hydroxypyridine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production process. The use of automated systems and advanced purification techniques further enhances the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloropyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include dechlorinated pyridines or pyridines with reduced hydroxyl groups.
Scientific Research Applications
2-amino-4-chloropyridin-3-ol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-chloropyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloropyridine: Similar structure but lacks the hydroxyl group.
2-amino-3-chloropyridine: Similar structure but the chlorine atom is at a different position.
2-amino-5-chloropyridine: Similar structure but the chlorine atom is at a different position.
Uniqueness
2-amino-4-chloropyridin-3-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals.
Properties
CAS No. |
1989659-58-6 |
---|---|
Molecular Formula |
C5H6Cl2N2O |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
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